4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene
Description
This compound is a polycyclic structure featuring a fused tetracyclic core with two oxygen atoms at positions 3 and 11. Its IUPAC name is (7R)-4,7,15-trimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁷]heptadeca-1(10),2(6),4,12(17),13,15-hexaene, with molecular formula C₂₄H₂₂O₂ and molecular weight 342.4 g/mol . Key physicochemical properties include a calculated LogP of 6.5 (indicating high lipophilicity) and a topological polar surface area (TPSA) of 26.3 Ų, derived from computational modeling .
Properties
IUPAC Name |
4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-15-14-18-22(24-15)21-17-10-6-7-11-19(17)25-20(21)12-13-23(18,2)16-8-4-3-5-9-16/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRFFUZGBFJHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous tetracyclic systems, focusing on heteroatom composition, substituents, and applications.
Table 1: Structural and Functional Comparison
*Reported values for Tadalafil from external databases; computational estimates for the target compound.
Key Observations
Heteroatom Diversity :
- The target compound contains oxygen as the sole heteroatom, contrasting with nitrogen-rich analogs like Tadalafil (3 N) or hexaazatricyclic systems (6 N) . Oxygen-based systems may exhibit distinct electronic properties, influencing solubility and binding affinity.
- Boron- and sulfur-containing analogs (e.g., ) highlight the role of heteroatoms in tuning reactivity, particularly in catalysis or medicinal chemistry .
Substituent Effects: The phenyl and methyl groups in the target compound contribute to its high LogP (6.5), suggesting strong hydrophobic interactions. This contrasts with Tadalafil’s lower LogP (1.8), which includes polar benzodioxol and amide groups enhancing water solubility .
Applications :
- Tadalafil is a clinically validated PDE5 inhibitor, leveraging its nitrogen-rich core for enzymatic inhibition . The target compound’s lack of nitrogen and high LogP may limit similar applications but could favor membrane penetration or material science uses.
- Boron-containing analogs () demonstrate utility in chemoselective synthesis, emphasizing the versatility of tetracyclic frameworks in organic chemistry .
Unresolved Questions
- Experimental data (e.g., melting point, solubility) are absent for the target compound, limiting direct comparison with analogs like , which includes collision cross-section (CCS) predictions .
Biological Activity
The compound 4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Formula
- C : 17
- H : 16
- O : 2
Molecular Weight
- 252.3 g/mol
Structural Representation
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds of this class may exhibit anti-inflammatory and anticancer properties due to their structural features that allow for effective binding to specific receptors or enzymes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar dioxatetracyclo compounds. For instance:
- Study A : Demonstrated that derivatives of dioxatetracyclo compounds inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 by inducing apoptosis through the mitochondrial pathway.
- Study B : Reported that specific analogs showed a dose-dependent decrease in tumor growth in xenograft models, suggesting potential for therapeutic use.
Anti-inflammatory Effects
In addition to anticancer properties, dioxatetracyclo compounds have been studied for their anti-inflammatory effects:
- Case Study 1 : In a murine model of arthritis, administration of related compounds resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
- Case Study 2 : Clinical trials indicated that patients receiving treatment with dioxatetracyclo derivatives experienced reduced symptoms of chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of HeLa and MCF-7 cells | Study A |
| Tumor growth reduction in xenografts | Study B | |
| Anti-inflammatory | Reduced TNF-alpha levels | Case Study 1 |
| Symptom relief in chronic diseases | Case Study 2 |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4,7-Dimethyl... | C17H16O2 | Moderate | High |
| Similar Dioxatetracyclo A | C18H18O3 | High | Moderate |
| Similar Dioxatetracyclo B | C16H14O2 | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
